molecular formula C12H9BrClNO2S B12451226 N-(4-bromo-3-chlorophenyl)benzenesulfonamide

N-(4-bromo-3-chlorophenyl)benzenesulfonamide

Cat. No.: B12451226
M. Wt: 346.63 g/mol
InChI Key: QEQMAGKFLRAMHH-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrClNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine and chlorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-chlorophenyl)benzenesulfonamide is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C12H9BrClNO2S

Molecular Weight

346.63 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrClNO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H

InChI Key

QEQMAGKFLRAMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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